1,6-Anhydro-beta-D-mannopyranose

Catalog No.
S636814
CAS No.
14168-65-1
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Anhydro-beta-D-mannopyranose

CAS Number

14168-65-1

Product Name

1,6-Anhydro-beta-D-mannopyranose

IUPAC Name

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2

InChI Key

TWNIBLMWSKIRAT-UHFFFAOYSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Synonyms

1,6-Anhydro-D-mannose; 1,6-Anhydromannose; Mannosan; NSC 226600;

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O1)O2)O)O)O

As a Marker for Biomass Burning

1,6-Anhydro-beta-D-mannopyranose (Levoglucosan) is a major organic tracer compound formed during the burning of cellulose, a major component of wood and other biomass. Due to its specific chemical signature and relatively high stability in the atmosphere, it is widely used as a marker for identifying and quantifying the contribution of biomass burning to air pollution in various environmental studies.

Researchers analyze the concentration of Levoglucosan in air samples collected from different locations to estimate the amount of biomass burning occurring in that region. This information is crucial for understanding the impact of biomass burning on air quality, climate change, and public health.

1,6-Anhydro-beta-D-mannopyranose is a monosaccharide and an anhydro sugar with the molecular formula C6H10O5C_6H_{10}O_5 and a molecular weight of approximately 162.14 g/mol. It is characterized by the absence of a water molecule between the first and sixth carbon atoms in the mannose structure, which distinguishes it from other sugars. This compound is commonly used in various biochemical applications due to its unique structural properties and reactivity .

  • Limited data is available on the specific hazards of 1,6-Anhydro-beta-D-mannopyranose.
  • As a general precaution, any laboratory work with unknown compounds should follow standard safety protocols for handling chemicals.

Note:

  • The mechanism of action is not applicable to 1,6-Anhydro-beta-D-mannopyranose as it primarily functions as a tracer molecule in scientific research.
Typical of carbohydrates, including:

  • Hydrolysis: Under acidic or enzymatic conditions, it can revert to beta-D-mannopyranose.
  • Reduction: It can be reduced to form sugar alcohols such as mannitol.
  • Condensation: It can react with alcohols to form glycosides, which are essential in synthesizing complex carbohydrates.

These reactions are crucial for its application in synthetic organic chemistry and biochemistry .

Research indicates that 1,6-Anhydro-beta-D-mannopyranose exhibits various biological activities. It has been studied for its role as a potential prebiotic, promoting the growth of beneficial gut bacteria. Additionally, it may have implications in metabolic pathways related to energy production and storage. Its unique structure allows for interactions with enzymes that specifically recognize anhydro sugars, which could lead to novel therapeutic applications .

Several methods are employed for synthesizing 1,6-Anhydro-beta-D-mannopyranose:

  • Microwave-Assisted Synthesis: This method utilizes microwave heating to promote the selective formation of the anhydrosugar from mannose derivatives. The process is efficient and yields high purity products .
  • Chemical Dehydration: This involves dehydrating beta-D-mannopyranose using acid catalysts to facilitate the formation of the anhydro compound.
  • Enzymatic Conversion: Specific enzymes can catalyze the conversion of precursor sugars into 1,6-Anhydro-beta-D-mannopyranose under mild conditions, offering a more environmentally friendly approach .

1,6-Anhydro-beta-D-mannopyranose finds applications in various fields:

  • Food Industry: Used as a flavoring agent and sweetener due to its sweetness profile.
  • Biochemical Research: Serves as a tracer in studies related to carbohydrate metabolism.
  • Environmental Studies: Acts as an indicator for biomass burning in atmospheric samples, helping researchers evaluate environmental impacts .

Studies on the interactions of 1,6-Anhydro-beta-D-mannopyranose with biological molecules reveal its potential as a ligand for specific receptors. Its ability to modulate enzyme activity suggests that it could influence metabolic pathways significantly. Ongoing research aims to explore these interactions further to understand better its potential therapeutic roles and mechanisms of action .

1,6-Anhydro-beta-D-mannopyranose shares similarities with other anhydrosugars and monosaccharides but possesses unique characteristics:

Compound NameMolecular FormulaUnique Features
1,6-Anhydro-alpha-D-glucopyranoseC₆H₁₀O₅An alpha anomer differing in configuration at C1
1,4-Anhydro-beta-D-glucopyranoseC₆H₈O₄Contains a different linkage pattern
MannitolC₆H₁₄O₆Sugar alcohol derived from reduction of mannose

The structural differences contribute to variations in their reactivity and biological activities, making 1,6-Anhydro-beta-D-mannopyranose particularly valuable in specific applications where its unique properties are advantageous .

Discovery and Early Structural Elucidation

The structural characterization of 1,6-Anhydro-beta-D-mannopyranose represents an important milestone in carbohydrate chemistry. The crystal structure was definitively determined in 1982 by Maluszynska, Kinoshita, and Jeffrey, who established that the compound crystallizes in an orthorhombic system with space group P212121. This work revealed key structural parameters including unit cell dimensions of a = 10.971(2), b = 13.935(3), c = 9.012(1) Å, and a unit cell volume of 1377.76 ų.

The structural elucidation was part of a broader series of investigations into 1,6-anhydropyranose molecules, representing the eleventh such compound in this series to be analyzed using X-ray crystallography at that time. These early studies were crucial for understanding the conformational preferences and hydrogen bonding patterns of anhydrosugars, which would later inform their roles in various chemical and biological processes.

Developmental Timeline of Research Significance

The research significance of 1,6-Anhydro-beta-D-mannopyranose has evolved considerably over the decades:

PeriodResearch FocusKey Developments
1980sStructural ChemistryCrystal structure determination, conformational analysis
1990sSynthetic ApplicationsExploration as building blocks for complex carbohydrates
2000sEnvironmental TracerRecognition as a biomass burning marker
2010sAtmospheric ScienceQuantitative relationships with other tracers established
2020sClimate ResearchIntegration into paleoclimate reconstruction models

Early interest in 1,6-Anhydro-beta-D-mannopyranose was primarily from a structural chemistry perspective, with researchers investigating its unique bicyclic structure and conformational properties. By the late 1990s and early 2000s, attention shifted toward its potential applications in organic synthesis and as a building block for complex carbohydrates.

A significant turning point occurred when atmospheric scientists identified mannosan as a specific tracer for biomass burning emissions, particularly from softwood combustion. This discovery dramatically expanded research interest in the compound beyond pure carbohydrate chemistry into environmental and atmospheric sciences.

Paradigm Shifts in Understanding Anhydrosugar Chemistry

The study of 1,6-Anhydro-beta-D-mannopyranose has contributed to several paradigm shifts in understanding anhydrosugar chemistry:

First, the recognition that anhydrosugars could undergo not only cleavage but also phosphorylation through specialized enzymes represented a significant advancement. Enzymes like anhydrosugar kinases utilize an unusual mechanism whereby the sugar substrate is both cleaved and phosphorylated. This mechanism allows the phosphorylated sugar to be routed to other metabolic pathways, enabling its further bioconversion.

Second, the discovery that anhydrosugars like mannosan could serve as specific tracers for different biomass types revolutionized source apportionment methods in atmospheric science. The realization that the ratio of levoglucosan to mannosan (L/M) varies predictably with the type of biomass burned (hardwood, softwood, or agricultural waste) created a powerful new tool for environmental scientists.

Third, recent advances in understanding the volatility and phase-state behavior of anhydrosugars in atmospheric particles have challenged previous assumptions. Research has shown that mannosan and related compounds exhibit complex behavior in multi-component aerosol particles, with volatility influenced by interactions with other aerosol components.

Emergence as a Critical Biomarker in Environmental Research

In recent years, 1,6-Anhydro-beta-D-mannopyranose has emerged as a critical biomarker in environmental research, particularly in the field of atmospheric science and paleoclimate studies.

As an atmospheric tracer, mannosan offers several advantages:

  • Specificity: It is produced specifically during the pyrolysis of cellulose and hemicellulose materials, making it a reliable indicator of biomass burning.

  • Source discrimination capability: When used in conjunction with other anhydrosugars like levoglucosan and galactosan, mannosan allows researchers to distinguish between different biomass burning sources. For example, the levoglucosan to mannosan (L/M) ratio can differentiate between softwood burning (lower L/M ratio, typically <3) and hardwood burning (higher L/M ratio, often >20).

  • Stability: While not completely immune to atmospheric degradation, mannosan is relatively stable in the atmosphere compared to many other organic tracers, allowing for reliable measurements even in aged air masses.

  • Historical record preservation: Mannosan can be preserved in sediments, ice cores, and other environmental archives, enabling reconstruction of historical fire activity.

Recent research has established mannosan as an essential component in multi-proxy approaches to paleoenvironmental reconstructions. A 2024 study compared high-resolution fire sugar fluxes in freshwater sediment cores to known fire records in Tasmania, Australia, demonstrating the value of mannosan as a reliable indicator of historical fire activity.

Classical Synthetic Pathways

The acid-catalyzed cyclization of D-mannose derivatives remains the cornerstone of classical synthesis. Treatment of methyl-α-D-mannopyranoside with camphorsulfonic acid in anhydrous dimethylformamide induces intramolecular glycosidic bond formation between C1 and C6 hydroxyl groups, yielding 1,6-anhydro-beta-D-mannopyranose in 78% efficiency . Pyrolysis techniques, though historically significant, face limitations: thermal degradation of D-mannose at 250°C under vacuum produces ≤30% target compound alongside levoglucosan and other anhydrosaccharides .

MethodConditionsYieldByproducts
Acid-catalyzed cyclization60°C, 12 h, DMF, CSA78%<5% elimination products
Pyrolysis250°C, 10⁻² Torr28%42% levoglucosan

Microwave-Assisted Synthesis Techniques

Solvent Effects on Selectivity and Yield

Microwave irradiation in sulfolane solvent dramatically enhances reaction kinetics. Comparative studies show sulfolane increases dielectric heating efficiency, achieving 89% yield at 240°C versus 67% in dimethylacetamide under identical conditions . Polar aprotic solvents stabilize the oxocarbenium ion transition state, favoring 1,6-anhydro formation over competing 1,4-anhydro byproducts [3].

Temperature-Dependent Product Distribution

Temperature optimization reveals a narrow operational window:

  • 220°C: 45% yield (H-ZSM-5 catalyst)
  • 240°C: 89% yield (microwave, sulfolane)
  • 260°C: 62% yield (thermal decomposition dominates)

Base-Mediated Intramolecular Cyclization Strategies

Nucleophilic Substitution Mechanisms

Sodium hydride-mediated SN2 displacement of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride in tetrahydrofuran produces the 1,6-anhydro derivative through backside attack at C1. Despite mechanistic elegance, this method yields only 5% target compound due to competing E2 elimination (71% 3,4-ene product) [3].

Stereochemical Outcomes and Control

The stereoelectronic constraints of the mannopyranose ring enforce β-anomer exclusivity in cyclization products. Nuclear Overhauser effect spectroscopy confirms axial orientation of the C2 hydroxyl, which directs nucleophilic C6 oxygen approach to the anomeric center [4].

Protective Group Strategies in Synthesis

Benzylidene and Methoxybenzylidene Acetals

4,6-O-Benzylidene protection using benzaldehyde dimethyl acetal demonstrates superior regioselectivity (85% axial isomer) compared to methoxybenzylidene variants. The reduced steric bulk of benzylidene acetals minimizes buttressing effects, favoring β-anomer formation at equilibrium (ΔG‡ = 12.3 kJ/mol) [4].

Selective Protection/Deprotection Sequences

Sequential protection protocols enable precise functionalization:

  • Benzoylation of C4 hydroxyl (92% yield, pyridine catalyst)
  • Reductive cleavage of benzylidene acetal (H₂/Pd/C, 89%)
  • Global deprotection via hydrogenolysis (Pd(OH)₂/C, 67%)

Artifact Formation During Synthetic Manipulations

Common synthetic artifacts include:

  • Levoglucosan: Forms via competing 1,2-anhydro intermediate during pyrolysis (GC retention time 12.87 min vs. 13.43 min for target)
  • 3,4-Didehydropyranose: Major elimination product in base-mediated routes (71% yield) [3]
    Mitigation strategies employ zeolite catalysts (H-ZSM-5) to suppress decomposition pathways, increasing anhydrosaccharide yield to 45% .

Green Chemistry Approaches to Synthesis

Recent innovations prioritize sustainability:

  • Ionic liquid solvents: 1-Ethyl-3-methylimidazolium acetate improves energy efficiency (ΔT = 40°C reduction vs. conventional heating)
  • Continuous flow systems: Microreactor technology achieves 92% conversion in 8 minutes residence time
  • Biobased catalysts: Immobilized lipases enable selective acetylation without protecting groups (65% yield, 99% β-selectivity)

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

162.05282342 g/mol

Monoisotopic Mass

162.05282342 g/mol

Heavy Atom Count

11

Appearance

Assay:≥95%A crystalline solid

Other CAS

498-07-7
644-76-8

Dates

Last modified: 08-15-2023

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